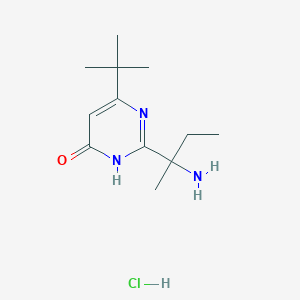

4-Amino-1H-indazol-6-ol Hydrochlorid

Übersicht

Beschreibung

“4-Amino-1H-indazol-6-ol hydrochloride” is a chemical compound that belongs to the class of indazole derivatives . Indazole is a heterocyclic compound, which is an important building block for many bioactive natural products and commercially available drugs . It is a bicyclic ring structure made up of a pyrazole ring and a benzene ring .

Synthesis Analysis

The synthesis of indazoles has been a subject of interest in recent years. Various strategies have been developed for the synthesis of 1H- and 2H-indazoles, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer . The chemical formula of indazole is C7H6N2 .Chemical Reactions Analysis

Indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .Wissenschaftliche Forschungsanwendungen

Antikrebsmittel

Neuartige 6-substituierte Aminoindazol-Derivate wurden als Antikrebsmittel entwickelt und synthetisiert. Diese Verbindungen wurden auf ihre Wirksamkeit gegen verschiedene Krebszelllinien hin untersucht und zeigen Potenzial als Therapeutika .

COX-2-Inhibition

Indazol-Derivate wurden auf ihre Wirkung auf die Produktion von katabolen oder entzündungshemmenden Mediatoren im Knorpel von Patienten mit Osteoarthritis (OA) untersucht, insbesondere als Inhibitoren von Cyclooxygenase-2 (COX-2) .

Syntheseansätze

Neuere Strategien zur Synthese von 1H-Indazolen umfassen Übergangsmetall-katalysierte Reaktionen, reduktive Cyclisierungsreaktionen und Synthese über die aufeinanderfolgende Bildung von C–N- und N–N-Bindungen ohne Katalysator und Lösungsmittel .

Antitumor-Potenzial

Imidazolhaltige Verbindungen mit Indazol-Moietäten wurden entwickelt und auf ihr Antitumor-Potenzial gegen verschiedene Krebszelllinien wie C6 (Rattengliom) und HepG2 (menschliches Leberkarzinom) untersucht .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as indazole derivatives, have been known to target enzymes likeCHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These enzymes play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

It’s likely that the compound interacts with its targets (such as chk1, chk2, and sgk) by binding to their active sites, thereby inhibiting their function . This interaction can lead to changes in the cell cycle and cell volume regulation .

Biochemical Pathways

Given its potential targets, it’s plausible that the compound affects pathways related to cell cycle regulation and cell volume control . The downstream effects of these pathway alterations could include changes in cell proliferation and cell size .

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially enhance their bioavailability.

Result of Action

Similar compounds have shown potent anti-proliferative activity against certain cancer cell lines . This suggests that 4-Amino-1H-indazol-6-ol hydrochloride might also exhibit anti-proliferative effects, possibly by inducing cell cycle arrest .

Safety and Hazards

The safety data sheet for a similar compound, “7-Amino-1H-indazole”, suggests that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Zukünftige Richtungen

Given the broad spectrum of pharmacological activities exhibited by indazole scaffolds, numerous methods have been developed to construct these heterocycles with better biological activities . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

Biochemische Analyse

Biochemical Properties

4-Amino-1H-indazol-6-ol hydrochloride: plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the catabolism of tryptophan to kynurenine . The interaction with IDO1 is particularly noteworthy as it can lead to the suppression of immune responses, making it a potential target for cancer immunotherapy . Additionally, 4-Amino-1H-indazol-6-ol hydrochloride has been found to inhibit cyclo-oxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory mediators.

Cellular Effects

The effects of 4-Amino-1H-indazol-6-ol hydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce G2/M cell cycle arrest in human colorectal cancer cells (HCT116), thereby inhibiting cell proliferation . Furthermore, 4-Amino-1H-indazol-6-ol hydrochloride can suppress the expression of IDO1 protein, which plays a role in immune evasion by cancer cells .

Molecular Mechanism

At the molecular level, 4-Amino-1H-indazol-6-ol hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of IDO1, which leads to a decrease in the production of kynurenine and an increase in tryptophan levels . This inhibition can result in the activation of immune responses against cancer cells. Additionally, 4-Amino-1H-indazol-6-ol hydrochloride binds to the active site of COX-2, thereby preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-1H-indazol-6-ol hydrochloride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that 4-Amino-1H-indazol-6-ol hydrochloride can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of immune responses .

Dosage Effects in Animal Models

The effects of 4-Amino-1H-indazol-6-ol hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, 4-Amino-1H-indazol-6-ol hydrochloride can lead to adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

4-Amino-1H-indazol-6-ol hydrochloride: is involved in several metabolic pathways, including the kynurenine pathway, where it inhibits the enzyme IDO1 . This inhibition leads to an accumulation of tryptophan and a reduction in kynurenine levels, which can have various physiological effects. Additionally, the compound can affect the metabolism of arachidonic acid by inhibiting COX-2, thereby reducing the production of pro-inflammatory prostaglandins.

Eigenschaften

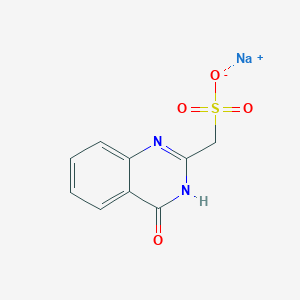

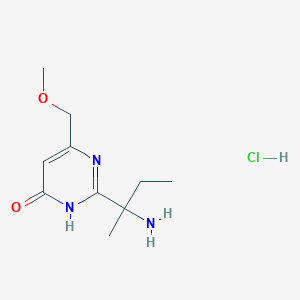

IUPAC Name |

4-amino-1H-indazol-6-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O.ClH/c8-6-1-4(11)2-7-5(6)3-9-10-7;/h1-3,11H,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVYZWJTQRLYPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)C=NN2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one](/img/structure/B1384499.png)

![1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384507.png)

![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1384509.png)

![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384513.png)

![8$l^{6}-Thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384515.png)